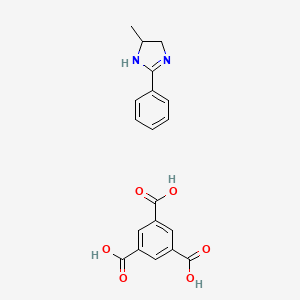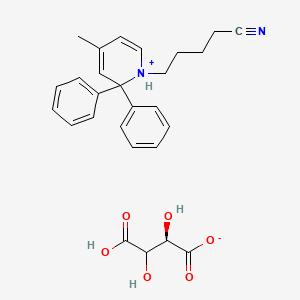
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinium core substituted with a cyanobutyl group and a diphenyl moiety. The presence of the tartrate anion further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of gamma-methyl-alpha,alpha-diphenylpyridinium with 4-cyanobutyl bromide under basic conditions. The resulting intermediate is then treated with tartaric acid to form the final tartrate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and reduce production costs. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The cyanobutyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including its interaction with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium hydrogen (R-(R*,R*))-tartrate can be compared with other similar compounds, such as:
N-(4-Cyanobutyl)-gamma-methyl-alpha,alpha-diphenylpyridinium: Similar structure but lacks the tartrate anion, leading to different reactivity and applications.
Gamma-methyl-alpha,alpha-diphenylpyridinium:
Diphenylpyridinium derivatives: Various derivatives with different substituents can be compared to highlight the unique features of the cyanobutyl and tartrate groups.
Properties
CAS No. |
93842-99-0 |
|---|---|
Molecular Formula |
C27H30N2O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-(4-methyl-2,2-diphenyl-1H-pyridin-1-ium-1-yl)pentanenitrile;(2R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C23H24N2.C4H6O6/c1-20-15-18-25(17-10-4-9-16-24)23(19-20,21-11-5-2-6-12-21)22-13-7-3-8-14-22;5-1(3(7)8)2(6)4(9)10/h2-3,5-8,11-15,18-19H,4,9-10,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.1/s1 |
InChI Key |
RRQOCBGWWMCMBI-VPDQHXPOSA-N |
Isomeric SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[C@@H](C(C(=O)O)O)(C(=O)[O-])O |
Canonical SMILES |
CC1=CC([NH+](C=C1)CCCCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





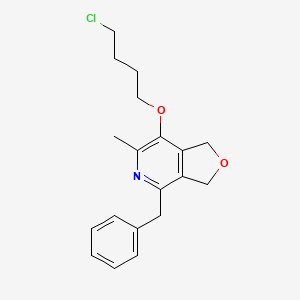
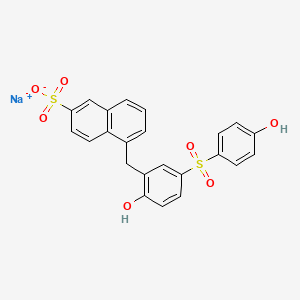


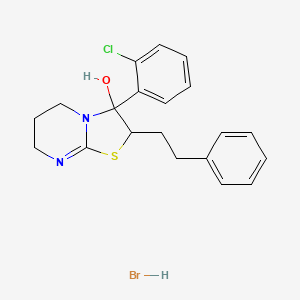
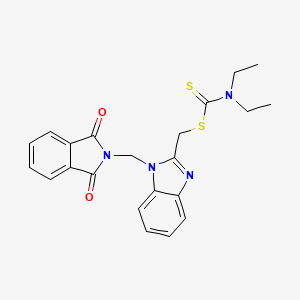
![[(3S,3aR,6S,6aS)-3-[4-[3-(benzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12716006.png)
